4-fluoro-N,N-dimethylbenzenesulfonamide
Overview
Description
4-Fluoro-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H10FNO2S. It is a white crystalline solid that is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a fluorine atom and two methyl groups on the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Mechanism of Action
Pharmacokinetics
The compound is a solid at room temperature , and its density is approximately 1.276±0.06 g/cm3 . It has a boiling point of 279.6±42.0 ℃ at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 4-Fluoro-N,N-dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored in a dry, room-temperature environment . Other factors, such as pH and the presence of other chemicals, might also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
4-Fluoro-N,N-dimethylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It interacts with enzymes such as sulfonamide-sensitive enzymes, where it acts as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its substrate . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolite levels and changes in cellular energy production . Furthermore, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in the metabolism of aromatic compounds, leading to changes in metabolic flux and metabolite levels . Additionally, the compound can affect the activity of enzymes involved in energy production and biosynthetic pathways, resulting in altered cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function, affecting its inhibitory effects on enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with enzymes and proteins, influencing its inhibitory activity and overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran. The process involves the dropwise addition of 4-fluorobenzenesulfonyl chloride to a solution of dimethylamine hydrochloric acid salt and 4-dimethylaminopyridine in tetrahydrofuran at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified through crystallization and washing to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different products
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amines .
Scientific Research Applications
4-Fluoro-N,N-dimethylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
N,N-Dimethylbenzenesulfonamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluorobenzenesulfonamide: Lacks the dimethyl groups on the nitrogen atom, affecting its solubility and interaction with biological targets
Uniqueness: 4-Fluoro-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the fluorine atom and the dimethyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the dimethyl groups improve its solubility and ability to interact with biological molecules .
Properties
IUPAC Name |
4-fluoro-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURMPFYVFDHATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355403 | |
Record name | 4-fluoro-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-31-3 | |
Record name | 4-Fluoro-N,N-dimethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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